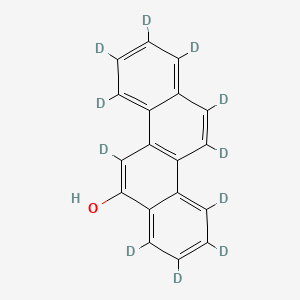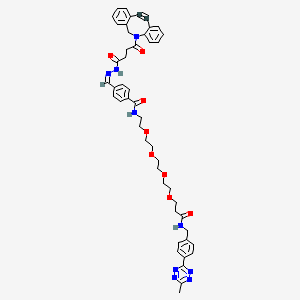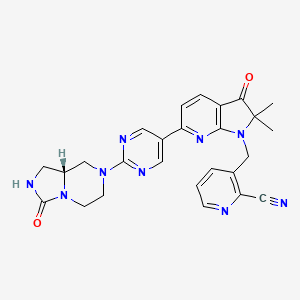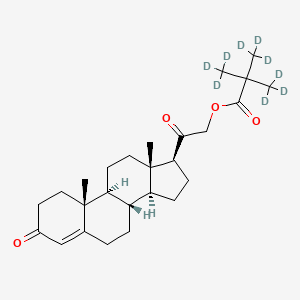
RTI-177-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RTI-177-d3 (hydrochloride) is a synthetic stimulant drug from the phenyltropane family. It is known for its use in proteomics research and has a molecular formula of C23H20D3ClN2O•HCl with a molecular weight of 418.37 . The compound is characterized by its unique structure, which includes a deuterium-labeled methyl group.
Méthodes De Préparation
The synthesis of RTI-177-d3 (hydrochloride) involves several steps, starting with the preparation of the core tropane structure. The synthetic route typically includes the following steps:
Formation of the Tropane Core: The initial step involves the formation of the tropane core through a series of cyclization reactions.
Introduction of Functional Groups:
Analyse Des Réactions Chimiques
RTI-177-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Applications De Recherche Scientifique
RTI-177-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: The compound is used in biological studies to investigate the effects of deuterium labeling on biological systems.
Medicine: RTI-177-d3 is used in pharmacological research to study its effects on neurotransmitter systems.
Mécanisme D'action
RTI-177-d3 (hydrochloride) exerts its effects by acting as a dopamine reuptake inhibitor. It binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic signaling and stimulation of the central nervous system .
Comparaison Avec Des Composés Similaires
RTI-177-d3 (hydrochloride) can be compared with other similar compounds in the phenyltropane family, such as:
RTI-336: This compound has a similar structure but lacks the deuterium labeling.
RTI-150: This compound is also a dopamine reuptake inhibitor but has different pharmacokinetic properties compared to RTI-177-d3. The uniqueness of RTI-177-d3 lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and reduced metabolic degradation.
Propriétés
Formule moléculaire |
C23H24Cl2N2O |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1/i1D3; |
Clé InChI |
JCFQMEPVIGHHNV-RDWOUNDPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |
SMILES canonique |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



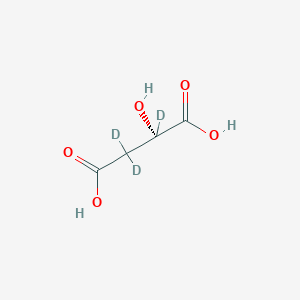
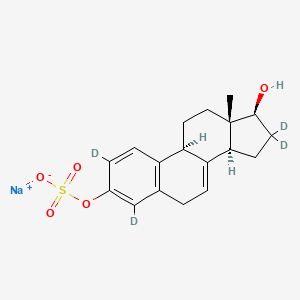
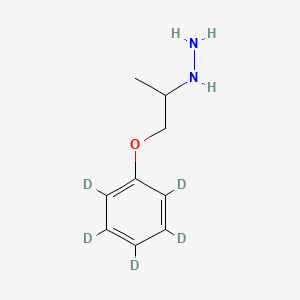
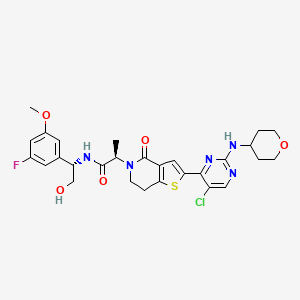

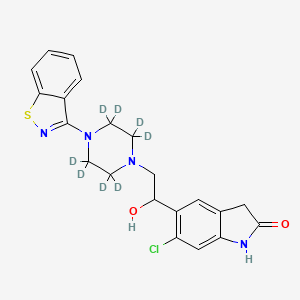
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)
